2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine
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Overview
Description
2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .
Preparation Methods
The synthesis of 2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out in ethanol (EtOH) as a solvent, resulting in the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as silica-supported tungstosilisic acid . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives.
Scientific Research Applications
2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with biological molecules. The thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets this compound apart is its unique substitution pattern on the thiazole ring, which can confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-5-9-4-7(11-5)6(3-8)10-2/h4,6H,3,8H2,1-2H3 |
InChI Key |
MFEAJFIRQAQFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C(CN)OC |
Origin of Product |
United States |
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